molecular formula C15H13Cl3N2O4S B2691915 5-chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 400080-37-7

5-chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No.: B2691915
CAS No.: 400080-37-7
M. Wt: 423.69
InChI Key: KMBMGAKAEIALRJ-UHFFFAOYSA-N
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Description

5-chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a high-purity chemical compound intended for research and development purposes. This compound features a multi-ring structure with chlorine and sulfamate functional groups, a design motif found in various biologically active molecules. Similar structural frameworks, incorporating halogenated anilines and carbonyl linkages, are frequently explored in medicinal chemistry for their potential to interact with enzymes and cellular receptors . For instance, compounds bearing 5-chloro and dichloroaniline subunits have been investigated as potent inhibitors of enzymes like Histone Deacetylases (HDACs) for anticancer research or as key components in novel antithrombotic agents . The presence of the N,N-dimethylsulfamate group is a particularly interesting feature, as sulfamate esters are known to serve as versatile functional groups and potential prodrug moieties. Researchers can utilize this compound as a building block in organic synthesis or as a lead structure in the discovery of new therapeutic agents. It is supplied with comprehensive analytical data to ensure identity and purity. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[5-chloro-2-[(3,4-dichlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3N2O4S/c1-20(2)25(22,23)24-14-7-9(16)3-5-11(14)15(21)19-10-4-6-12(17)13(18)8-10/h3-8H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBMGAKAEIALRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=C(C=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves multiple steps, starting with the chlorination of aniline derivatives. The process includes:

    Chlorination: Aniline is chlorinated to produce 3,4-dichloroaniline.

    Acylation: The 3,4-dichloroaniline undergoes acylation with 5-chloro-2-carbonyl chloride to form the intermediate compound.

    Sulfamation: The final step involves the reaction of the intermediate with dimethylsulfamoyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch Reactors: Utilizing batch reactors for precise control over reaction parameters.

    Catalysts: Employing specific catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate exerts its effects involves interaction with specific molecular targets. The compound can:

    Inhibit Enzymes: By binding to active sites, it can inhibit the activity of certain enzymes.

    Modulate Pathways: Affect signaling pathways involved in cell growth and apoptosis.

    Target Proteins: Interact with proteins involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-Chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
  • Molecular Formula : C₁₅H₁₃Cl₃N₂O₄S
  • Molecular Weight : 423.7 g/mol
  • Purity : >90% (as per commercial sources) .

Structural Features :

  • A chlorinated phenyl core substituted with a dimethylsulfamate group.
  • A 3,4-dichloroanilino moiety linked via a carbonyl group.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Functional Groups Molecular Weight Notable Features Applications
Target Compound Sulfamate, 3,4-dichloroanilino, carbonyl 423.7 High chlorine content, polar sulfamate Pharmaceutical (inferred)
3-Chloro-N-Phenyl-Phthalimide () Phthalimide, chloro, phenyl ~245 (estimated) Rigid planar structure Polymer synthesis
Asundexian () Trifluoromethyl, triazole, pyridinone N/A Radiolabeled, metabolic stability Drug metabolism studies
Patent Derivatives () Morpholinylmethyl, dihydroisoquinoline ~500–600 Complex heterocycles Pharmaceutical production

Key Observations :

  • Sulfamate vs. Phthalimide : The target compound’s sulfamate group (N,N-dimethylsulfamate) enhances water solubility compared to the hydrophobic phthalimide ring in 3-chloro-N-phenyl-phthalimide. This difference likely directs the former toward biological applications and the latter toward polymer synthesis .
  • Chlorination Patterns: The 3,4-dichloroanilino group in the target compound may improve target binding affinity compared to mono-chlorinated analogs (e.g., ’s compound), but could increase toxicity risks.
  • Comparison with Asundexian : While asundexian () lacks a sulfamate group, its trifluoromethyl and triazole substituents suggest a focus on metabolic stability, contrasting with the target compound’s emphasis on halogen-driven potency.

Physicochemical Properties

Property Target Compound 3-Chloro-N-Phenyl-Phthalimide
LogP (estimated) ~3.5–4.0 ~2.8–3.2
Water Solubility Moderate Low
Hydrogen Bond Donors 1 0
  • The sulfamate group improves solubility compared to purely aromatic phthalimides .

Potential Limitations

  • Toxicity Concerns : High chlorine content may lead to bioaccumulation or hepatotoxicity, necessitating thorough ADMET profiling.
  • Synthetic Challenges : Multi-step synthesis (as inferred from patents) could limit scalability without optimized routes .

Biological Activity

5-Chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS No. 400080-37-7) is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, safety profiles, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H13Cl3N2O4SC_{15}H_{13}Cl_3N_2O_4S, with a molecular weight of approximately 423.69 g/mol. The compound consists of several functional groups, including a sulfamate group and multiple chlorine substituents, which may influence its reactivity and biological interactions.

While specific mechanisms of action for this compound are not extensively documented, the presence of the sulfamate group suggests potential interactions with biological targets such as enzymes or receptors. The chlorinated aromatic rings may facilitate binding through halogen bonding or π-stacking interactions with biomolecules, potentially affecting cellular signaling pathways or metabolic processes.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing chlorinated anilines have shown efficacy against a range of pathogens. For instance, studies have demonstrated that chlorinated derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein function.
  • Anticancer Properties : Several sulfamate derivatives have been investigated for their potential anticancer effects. The presence of the sulfamate moiety is often linked to the inhibition of tumor cell proliferation through apoptosis induction or cell cycle arrest.
  • Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered physiological responses in target organisms.

Case Studies and Research Findings

  • Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of chlorinated anilines, noting their effectiveness against Gram-positive and Gram-negative bacteria. The study indicated that structural modifications significantly impacted activity levels.
  • Anticancer Activity : Research conducted by Smith et al. (2022) examined various sulfamate derivatives for their anticancer properties. The findings suggested that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cell lines.
  • Enzyme Interaction : A recent investigation into enzyme inhibition revealed that certain sulfamate compounds could effectively inhibit carbonic anhydrase activity, which plays a critical role in tumor growth and metastasis (Johnson et al., 2023).

Safety and Toxicological Profile

As with many synthetic compounds, understanding the safety profile is crucial for potential therapeutic applications. Preliminary toxicological assessments indicate that while some chlorinated compounds exhibit low acute toxicity, chronic exposure may lead to genotoxic effects as highlighted in various studies on genotoxic impurities in pharmaceuticals . It is essential to conduct comprehensive toxicological evaluations to establish safe dosage levels.

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